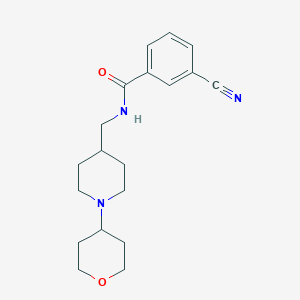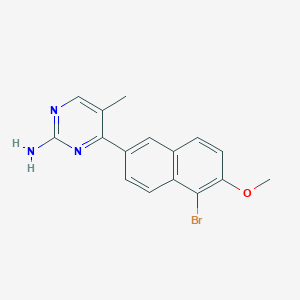
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Antiviral Activity
One significant application in scientific research involving similar compounds to 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is in the synthesis of antiviral agents. Research by Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which exhibited marked inhibition of retrovirus replication, including human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These compounds, due to their structural similarities, provide a basis for the exploration of this compound in antiviral drug development (Hocková et al., 2003).
Intermediate for Non-steroidal Anti-inflammatory Agents
The compound 2-Bromo-6-methoxynaphthalene, closely related to the core structure of this compound, serves as an important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This highlights the potential of this compound as an intermediate in the synthesis of therapeutic compounds with anti-inflammatory properties (Wei-Ming Xu & Hong-Qiang He, 2010).
Precursor for Heterocyclic Compounds
Aquino et al. (2017) utilized a similar compound, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, demonstrating the role of such brominated and methoxynaphthyl derivatives in the preparation of complex heterocyclic compounds with potential biological activities (Aquino et al., 2017).
Building Blocks for Organic Semiconductors
The development of organic semiconductors is another area where related naphthyl and pyrimidinamine compounds find application. Gudeika et al. (2014) synthesized derivatives of triphenylamine containing different numbers of naphthalimide moieties, capable of forming molecular glasses with high thermal stabilities and significant fluorescence quantum yields. These properties suggest the potential of this compound in the development of materials for electronic and optoelectronic devices (Gudeika et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromo-6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOLAOVRFQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)
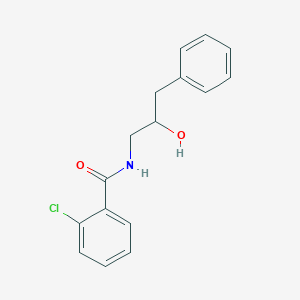
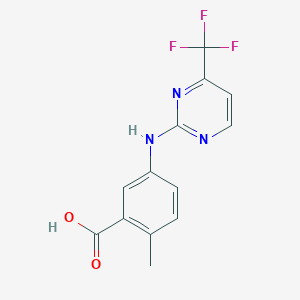
![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)

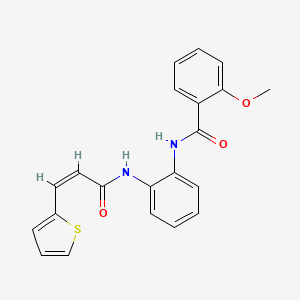

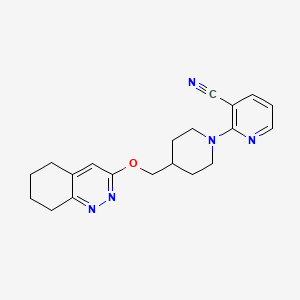
![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)
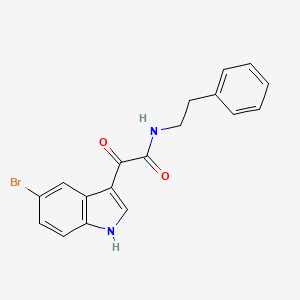

![ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2730698.png)
![4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone](/img/structure/B2730699.png)
